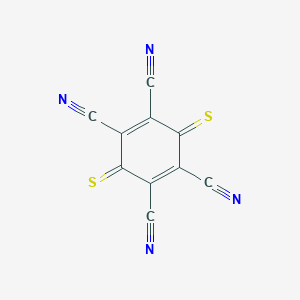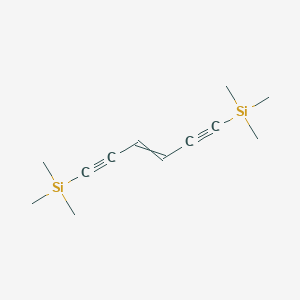
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane is an organosilicon compound with the molecular formula C12H22Si2. This compound is known for its unique structure, which includes a hex-3-en-1,5-diynyl backbone with trimethylsilyl groups attached at both ends. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane typically involves the reaction of hex-3-en-1,5-diyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or column chromatography.
Industrial Production Methods
While specific industrial production methods for trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, automated stirring, and continuous monitoring of reaction conditions to ensure consistency and yield. Industrial production may also involve additional purification steps to meet the required purity standards for commercial applications.
化学反应分析
Types of Reactions
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, organometallic reagents, and other nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced silanes and corresponding hydrocarbons.
Substitution: Formation of substituted silanes with various functional groups.
科学研究应用
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties, such as conductive polymers and nanomaterials.
Pharmaceuticals: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
作用机制
The mechanism of action of trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The trimethylsilyl groups can stabilize intermediates through hyperconjugation, facilitating reactions such as electrophilic substitution and nucleophilic addition. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler silane with a single silicon atom bonded to three methyl groups.
Hexamethyldisilane: Contains two silicon atoms bonded to six methyl groups.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Similar structure with a butadiyne backbone and trimethylsilyl groups.
Uniqueness
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane is unique due to its hex-3-en-1,5-diynyl backbone, which provides additional reactive sites compared to simpler silanes. This structure allows for more diverse chemical reactions and applications, particularly in the synthesis of complex organic molecules and advanced materials.
属性
分子式 |
C12H20Si2 |
|---|---|
分子量 |
220.46 g/mol |
IUPAC 名称 |
trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
InChI 键 |
AIXQKVZCTRWEGP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC=CC#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


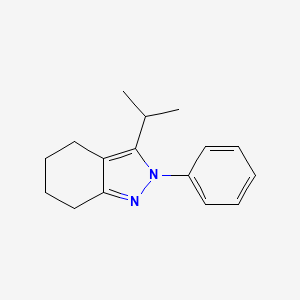
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
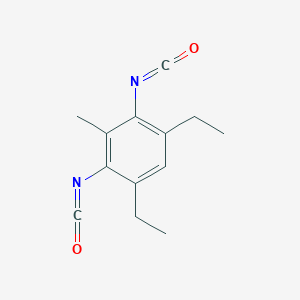
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)


![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
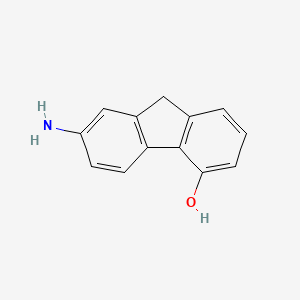
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
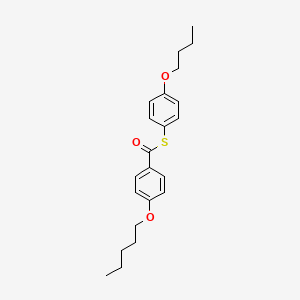
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
